4-Ethylcatechol

Vue d'ensemble

Description

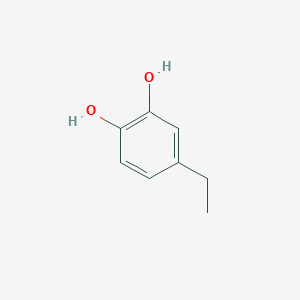

4-Ethylcatechol (C₆H₃(OH)₂C₂H₅) is an alkyl-substituted catechol derivative featuring an ethyl group at the para position of the aromatic ring. It occurs naturally in diverse biological and industrial contexts:

- Biosynthesis: Produced via microbial metabolism of ethylbenzene by Rhodococcus sp. DK17 , and through the decarboxylation of caffeic acid to 4-vinylcatechol, followed by enzymatic reduction by bacteria like Lactobacillus plantarum .

- Occurrence: Found in Stevia extracts (2.46% abundance) , wines (as a spoilage compound) , and plant metabolites .

- Bioactivities: Exhibits antiplatelet effects , activates the Nrf2 antioxidant pathway at low concentrations (5 µM) , and induces oxidative stress in cells at higher doses .

- Industrial Relevance: Implicated in wine off-flavors ("horsey" aroma) and studied for pharmaceutical applications due to its bioactive properties .

Méthodes De Préparation

Chemical Synthesis via Autoxidation and Catalytic Oxidation

Autoxidation Under Alkaline Conditions

Autoxidation of catechol derivatives represents a foundational chemical route for synthesizing 4-ethylcatechol. This method leverages molecular oxygen (O₂) as the primary oxidant under alkaline conditions. A seminal study investigated the kinetics of catechol autoxidation at varying pH levels and concentrations . Key findings include:

-

pH Dependence : The reaction rate increases exponentially with pH, as deprotonation of catechol enhances its susceptibility to oxidation. At pH 9.0, the pseudo-first-order rate constant () for 6.64 mM catechol was measured at .

-

Oxygen Consumption : Dioxygen consumption during autoxidation follows pseudo-first-order kinetics, with complete O₂ depletion achievable under high catechol concentrations (16.6 mM) at pH 12.0 .

Table 1: Kinetic Parameters for Catechol Autoxidation

| pH | [Catechol] (mM) | (sec⁻¹) | (M⁻¹sec⁻¹) |

|---|---|---|---|

| 7.0 | 16.6 | ||

| 9.0 | 6.64 | ||

| 12.0 | 16.6 |

Data derived from potentiometric titrations and oxygen electrode measurements .

Catalytic Oxidation with Metal Complexes

Transition metal catalysts, particularly iron and copper complexes, enhance oxidation efficiency. For instance, Fe(III)-EDTA systems in aqueous media accelerate catechol oxidation via a radical mechanism, producing this compound as a minor product alongside polymeric byproducts .

Biocatalyzed Synthesis Using Enzymes

Tyrosinase-Mediated Oxidation

Biocatalytic methods offer greener alternatives to traditional synthesis. Tyrosinase from Agaricus bisporus catalyzes the oxidation of phenols to ortho-quinones, which are subsequently reduced to catechols using L-ascorbic acid sodium salt . This method achieves high regioselectivity for 4-alkylcatechols, including this compound, under mild conditions (25°C, pH 7.0).

Key Advantages :

-

Sustainability : Eliminates harsh reagents and minimizes waste.

Laccase-Catalyzed Reactions

Laccases, oxidative enzymes from fungal sources, facilitate the coupling of ethyl groups to catechol frameworks. A study demonstrated that laccase from Trametes versicolor could synthesize this compound in a one-pot reaction using ethylbenzene as a substrate .

Microbial Production During Fermentation

This compound occurs naturally in fermented beverages such as wine, where microbial activity drives its formation. Analytical studies of 250 commercial Italian wines revealed median 4-EC concentrations of 37 µg/L in red wines, with maxima reaching 1,610 µg/L .

Role of Brettanomyces Yeast

The yeast Brettanomyces bruxellensis is implicated in 4-EC production during wine aging. This organism metabolizes hydroxycinnamic acids via phenolic acid decarboxylase, yielding volatile phenols that undergo enzymatic reduction to this compound .

Table 2: this compound Concentrations in Italian Wines

| Wine Type | Median (µg/L) | 75th Percentile (µg/L) | Maximum (µg/L) |

|---|---|---|---|

| Red (Sangiovese) | 37 | 89 | 1,610 |

| White | <2.2 | <2.2 | 12 |

Data sourced from HPLC analyses with coulometric detection .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Autoxidation | Moderate | High | High (O₂ consumption) |

| Tyrosinase | High (85%) | Moderate | Low |

| Microbial | Variable | Low | Neutral |

-

Chemical Synthesis : Preferred for industrial-scale production despite higher energy inputs.

-

Biocatalysis : Ideal for pharmaceutical applications requiring high purity.

-

Microbial : Limited to niche applications in food and beverage industries.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethylcatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: The compound can be reduced to form catechols, which are useful in various applications.

Substitution: It can undergo electrophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include quinones, reduced catechols, and various substituted derivatives depending on the reagents and conditions used .

Applications De Recherche Scientifique

Environmental Applications

1. Water Treatment

4-Ethylcatechol is known for its adsorption properties, making it useful in water treatment processes. A study demonstrated that BB-coated silica surfaces could extract up to 95% of this compound from dilute aqueous solutions within three hours. This process involves the polymerization of catechols catalyzed by surface-immobilized macrocycles, showcasing a novel method for removing toxic phenolic compounds from water sources .

2. Detection and Monitoring

Due to its toxicity and potential carcinogenicity, monitoring this compound in environmental samples is crucial. Advanced analytical methods like high-performance liquid chromatography (HPLC) have been developed to quantify this compound in various matrices, including cider and other beverages, where it may contribute to off-flavors .

Pharmaceutical Applications

1. Antiplatelet Activity

Research has indicated that this compound exhibits significant antiplatelet activity. In a comparative study of phenolic derivatives, it was found that this compound could inhibit platelet aggregation effectively at concentrations achievable in human plasma. This suggests potential applications in cardiovascular therapeutics, especially for patients who may not respond well to conventional antiplatelet medications .

2. Metabolic Studies

In metabolic research, this compound has been identified as a metabolite associated with various health conditions, including diabetic retinopathy. Its sulfated form was linked to increased risk factors for this condition, highlighting its importance as a biomarker in clinical studies .

Food Chemistry

1. Flavor Profile Modification

In food science, particularly in cider production, this compound is recognized as one of the main contributors to undesirable off-flavors. Understanding its concentration and behavior during fermentation can help producers manage flavor profiles more effectively .

Case Studies

Mécanisme D'action

The mechanism by which 4-ethylcatechol exerts its effects involves its ability to act as an antioxidant. It activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in reducing oxidative stress and detoxifying harmful substances . Additionally, it inhibits β-glucuronidase activity, which may contribute to its potential cancer-preventive properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

4-Ethylcatechol vs. 3-Ethylcatechol

- Structure : Differ in ethyl group position (para vs. meta).

- Biosynthesis: this compound is a minor metabolite in Rhodococcus sp. DK17 during ethylbenzene degradation, while 3-ethylcatechol dominates .

- Enzymatic Processing : Catechol 2,3-dioxygenase (C23O) from Pseudomonas putida exhibits lower catalytic efficiency (kcat) for this compound compared to catechol and 3-methylcatechol, with rapid enzyme inactivation (k4) during catalysis .

This compound vs. 4-Methylcatechol

- Substrate Specificity: Wild-type C23O has higher kcat for 4-methylcatechol than this compound, but mutant enzymes (e.g., 4ECR6) improve this compound turnover .

- Bioactivity : Both activate Nrf2, but 4-methylcatechol shows weaker antiplatelet effects compared to this compound .

This compound vs. Catechol

- Enzymatic Efficiency : Catechol is the preferred substrate for C23O (kcat = 43.8 s⁻¹), while this compound has a kcat <10% of catechol and a 100-fold lower partition ratio (kcat/k4), limiting bacterial growth .

- Industrial Use : Catechol is a precursor in chemical synthesis, whereas this compound is studied for niche applications like wine preservation and drug development .

This compound vs. 4-Ethylphenol and 4-Ethylguaiacol

- Wine Spoilage: All three are volatile phenols produced by Brettanomyces yeast. This compound derives from caffeic acid, while 4-ethylphenol and 4-ethylguaiacol originate from p-coumaric and ferulic acids, respectively .

- Sensory Impact: this compound has a higher aroma threshold (774 µg/L) than 4-ethylphenol (440 µg/L) but contributes to "horsey" off-flavors at elevated concentrations .

Enzymatic and Metabolic Profiles

Key Enzymatic Parameters (C23O from P. putida)

| Compound | kcat (s⁻¹) | k4 (s⁻¹) | Partition Ratio (kcat/k4) |

|---|---|---|---|

| Catechol | 43.8 | 0.0024 | 18,250 |

| 4-Methylcatechol | 28.5 | 0.0033 | 8,640 |

| This compound | 3.2 | 0.12 | 27 |

| 3-Methylcatechol | 0.9 | 0.03 | 30 |

- Mutant Enzymes : 4ECR6 (Thr253→Ile) increases this compound’s partition ratio to 120, enabling bacterial growth .

- Inactivation Mechanism : this compound oxidizes/removes the Fe²⁺ cofactor in C23O, requiring reactivation via FeSO₄/ascorbic acid .

Research Implications and Gaps

- Enzyme Engineering : Mutant C23O variants (e.g., 4ECR6) offer insights into substrate binding pocket modifications for improved this compound processing .

- Health Impacts : Dual roles in Nrf2 activation and oxidative stress require dose-dependent studies for therapeutic applications .

- Wine Industry: Monitoring this compound levels is critical for quality control, though its sensory contribution is less characterized than 4-ethylphenol .

Activité Biologique

4-Ethylcatechol (4-EC) is a phenolic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antioxidant, anti-inflammatory, and antiplatelet properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an alkyl catechol derivative characterized by an ethyl group at the para position relative to the hydroxyl group on the benzene ring. Its structure can be represented as follows:

This structural modification significantly influences its biological activity compared to other catechol derivatives.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. A study investigating the antiviral effects of catechol derivatives found that 4-EC effectively inactivated the encephalomyocarditis virus (EMCV) at concentrations as low as 2.5 mg/mL, demonstrating a dose-dependent effect on viral replication . The mechanism of action involves direct viral inactivation and modulation of host immune responses, evidenced by increased expression levels of pro-inflammatory cytokines such as IL-6 and IFN-β .

Table 1: Antiviral Efficacy of Catechol Derivatives

| Compound | Concentration (mg/mL) | Viral Inactivation |

|---|---|---|

| This compound | 2.5 | Complete |

| 4-Methylcatechol | 2.5 | Complete |

| Catechol | 5.0 | Partial |

Antioxidant and Anti-inflammatory Properties

This compound has been identified as a potent activator of the Nrf2 cell defense pathway, which plays a critical role in cellular antioxidant defense mechanisms. In endothelial cells, 4-EC was shown to enhance the organization of the cytoskeleton and improve cell junction integrity, thereby reducing vascular permeability and inflammation . This property suggests its potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

Case Study: Nrf2 Activation

In a study involving Barleria lupulina extracts, it was found that this compound significantly activated Nrf2, leading to increased expression of protective genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase1 (NQO1) . These findings underscore the potential of 4-EC in mitigating oxidative damage and inflammation-related diseases.

Antiplatelet Activity

The antiplatelet effects of this compound have been investigated in comparison to other phenolic compounds. In a study examining various catechol derivatives, it was found that 4-EC exhibited significant antiplatelet activity without inducing toxicity at concentrations up to 30 μM . This activity is particularly relevant for cardiovascular health, as it may contribute to the prevention of thrombotic events.

Table 2: Antiplatelet Activity Comparison

| Compound | Concentration (μM) | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| This compound | 30 | Not reported | Non-toxic |

| 4-Methylcatechol | 40 | ~3 | Non-toxic |

| Aspirin | Clinical dose | ~10 | Low |

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the microbial synthesis of 4-ethylcatechol from phenolic precursors?

- This compound is produced via sequential enzymatic steps. For example, Lactobacillus collinoides converts chlorogenic acid to caffeic acid using cinnamoyl esterase, followed by phenylacrylic acid decarboxylase (PAD)-mediated decarboxylation to 4-vinylcatechol. Phenolic acid reductase then reduces 4-vinylcatechol to this compound, enhancing its stability . Validation via HPLC (e.g., retention time matching at 11.6 minutes) and LC-MS/MS confirms the final product .

Q. How can researchers detect and quantify this compound in complex biological matrices?

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used, with retention times compared against standards (e.g., this compound at 11.6 minutes) . For enhanced specificity, LC-MS/MS is recommended, particularly in wine or microbial fermentation studies, to distinguish this compound from structurally similar compounds like 4-vinylcatechol . Sample preparation should include centrifugation and filtration to remove particulates.

Q. What is the role of this compound in modulating the Nrf2 pathway, and how can this activity be experimentally validated?

- This compound activates Nrf2 by modifying Keap1 sulfhydryl groups, leading to antioxidant gene induction (e.g., HO-1, NQO1). In vitro validation involves treating human endothelial cells or astrocytes with this compound (5–30 μM) and quantifying mRNA/protein levels via qRT-PCR or Western blot. In vivo, oral administration in mice (e.g., 10 mg/kg) followed by tissue analysis (kidney, lung) confirms systemic effects .

Advanced Research Questions

Q. How can contradictory data on enzyme-substrate specificity for this compound metabolism be resolved?

- Contradictions often arise from differences in kcat (catalytic rate) and partition ratios (kcat/k₄, where k₄ is the enzyme inactivation rate). For example, wild-type catechol 2,3-dioxygenase has a low kcat (~10% of catechol’s) for this compound, but mutants like 4ECR6 exhibit higher kcat and lower k₄, enabling bacterial growth on 4-ethylbenzoate . To reconcile discrepancies, measure both parameters under standardized conditions (e.g., ± ascorbic acid) and compare mutant vs. wild-type enzyme kinetics .

Q. What experimental design considerations are critical for studying this compound’s pro-oxidant effects in DNA damage assays?

- This compound induces Cu(II)-dependent DNA damage via redox cycling. Key steps include:

- Chelation control : Use metal chelators (e.g., EDTA) to confirm Cu(II) dependence.

- Reaction conditions : Maintain pH 7.4 and physiological temperature (37°C) to mimic in vivo environments.

- Detection : Employ comet assays or plasmid relaxation assays to quantify strand breaks. Include negative controls (e.g., this compound without Cu(II)) .

Q. How can researchers optimize microbial co-culture systems to enhance this compound yield from plant phenolics?

- Co-cultures combining Lactobacillus species (e.g., L. collinoides for cinnamoyl esterase/PAD) with Brettanomyces (for phenolic acid reductase) can improve conversion efficiency. Monitor substrate depletion (e.g., chlorogenic acid via HPLC) and product accumulation in real-time. Adjust parameters like O₂ levels (anaerobic vs. microaerophilic) and pH (5.5–6.0) to favor reductase activity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-mediated Nrf2 activation?

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For gene expression data (e.g., HO-1, NQO1), apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Normalize to housekeeping genes (e.g., GAPDH) and include biological replicates (n ≥ 3) to account for variability .

Q. Methodological Best Practices

Q. How should researchers address the instability of 4-vinylcatechol intermediates in biosynthesis studies?

- 4-Vinylcatechol is prone to oxidation; stabilize it by:

- Anaerobic conditions : Use sealed vials with N₂ headspace.

- Antioxidants : Add 1 mM ascorbic acid to reaction buffers.

- Immediate analysis : Process samples within 1 hour of collection. Transition to this compound via reductase activity improves stability .

Q. What validation steps are necessary when interpreting HPLC data for this compound in wine matrices?

- Spike-and-recovery tests : Add known this compound concentrations to wine samples and quantify recovery rates (target: 90–110%).

- Matrix-matched calibration : Prepare standards in wine to account for interference.

- Inter-laboratory comparison : Validate results against LC-MS/MS datasets .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Detailed protocols : Specify enzyme sources (e.g., Pseudomonas putida plasmid pWVWO), substrate concentrations, and reaction times .

- Data transparency : Publish raw kinetic data (kcat, k₄) and HPLC chromatograms in supplementary materials.

- Strain authentication : Use genomic sequencing to confirm microbial strains (e.g., L. collinoides) .

Propriétés

IUPAC Name |

4-ethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150029 | |

| Record name | 4-Ethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1124-39-6 | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574JV8BYR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.